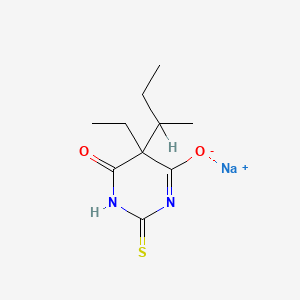

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt, also known as thiobutabarbital sodium, is a barbiturate derivative. It is a short-acting compound with sedative, anticonvulsant, and hypnotic effects. This compound is used primarily in veterinary medicine for the induction of surgical anesthesia .

Méthodes De Préparation

The synthesis of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt involves the reaction of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid with sodium hydroxide. The reaction conditions typically include dissolving the acid in water and adding sodium hydroxide to form the sodium salt. The product is then crystallized and purified .

Analyse Des Réactions Chimiques

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the parent thiobarbituric acid.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

Medical Applications

- Anesthesia : Thiobutabarbital sodium is primarily used in veterinary medicine for inducing anesthesia during surgical procedures due to its rapid onset and short duration of action. It has been documented as effective for short procedures in clinical trials.

- Sedation : It serves as a sedative in laboratory animals, facilitating various experimental protocols .

Biological Research

- Anticonvulsant Studies : Research indicates that thiobutabarbital sodium exhibits anticonvulsant properties. Studies have demonstrated its effectiveness in reducing seizure frequency in animal models, suggesting potential applications in managing seizure disorders .

- Thrombolytic Activity : Preliminary investigations have suggested that thiobutabarbital may enhance plasminogen activation, indicating possible therapeutic roles in thrombotic conditions, although further studies are warranted to confirm these effects .

Analytical Chemistry

- Reagent in Organic Synthesis : The compound is utilized as a reagent in organic synthesis and as a standard in analytical chemistry, aiding researchers in various chemical analyses.

Comparative Analysis with Other Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thiobutabarbital | 5-butyl, 5-ethyl groups; thio group | Moderate sedation; specific GABA_A modulation |

| Butabarbital | 5-sec-butyl group; no thio group | More potent sedative effects |

| Pentobarbital | 5-ethyl group; no thio group | Widely used for euthanasia; longer duration |

| Phenobarbital | 5-phenyl group; no thio group | Anticonvulsant properties |

Thiobutabarbital sodium stands out due to its unique structural modifications that influence its pharmacological profile. It offers moderate sedation with reduced toxicity compared to traditional barbiturates like pentobarbital and phenobarbital .

Sedation in Clinical Settings

Thiobutabarbital sodium has been effectively utilized for anesthesia during short procedures. Its rapid onset allows for quick recovery times, making it suitable for outpatient surgeries .

Anticonvulsant Research

In a study involving animal models, thiobutabarbital sodium was shown to significantly reduce seizure frequency compared to control groups, highlighting its potential as an anticonvulsant agent .

Thrombolytic Mechanisms

Research into its role in thrombolysis suggests that thiobutabarbital may enhance the activation of plasminogen, indicating potential applications in treating thrombotic conditions. However, comprehensive studies are necessary to establish safety and efficacy profiles for these uses .

Mécanisme D'action

The mechanism of action of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include GABA-A receptors, which are chloride ion channels that hyperpolarize neurons and reduce their excitability .

Comparaison Avec Des Composés Similaires

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt is similar to other barbiturates such as thiopental and butabarbital. it is unique due to its specific structure, which includes a thiobarbituric acid core with sec-butyl and ethyl substituents. This structure imparts distinct pharmacological properties, such as a shorter duration of action compared to other barbiturates .

Similar Compounds

- Thiopental

- Butabarbital

- Talbutal

Activité Biologique

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt, also known as Thiobutabarbital sodium, is a compound belonging to the thiobarbiturate class. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C12H17N2NaO2S

- Molecular Weight: 276.34 g/mol

- CAS Number: 22407-74-5

Thiobutabarbital sodium is characterized by a butyl and ethyl group at the 5-position and a thio group at the 2-position, which contributes to its unique pharmacological profile compared to traditional barbiturates.

Thiobutabarbital sodium primarily acts as a central nervous system depressant . It exerts its effects by modulating the activity of the GABA_A receptor, enhancing inhibitory neurotransmission in the brain. This action leads to sedative and hypnotic effects, making it useful in various medical applications.

Biological Activity

The biological activity of thiobutabarbital sodium can be summarized as follows:

- Sedative-Hypnotic Effects : The compound is used for its ability to induce sleep and reduce anxiety.

- Anticonvulsant Properties : It has been shown to exhibit anticonvulsant activity, potentially useful in managing seizure disorders.

- Thrombolytic Activity : Preliminary studies suggest that it may influence thrombolytic mechanisms, although this area requires further investigation.

Case Studies and Clinical Applications

- Sedation in Clinical Settings : Thiobutabarbital sodium has been utilized in anesthesia for short procedures due to its rapid onset and elimination characteristics . Its efficacy as a sedative has been documented in various clinical trials.

- Anticonvulsant Research : Research indicates that thiobutabarbital sodium may have potential as an anticonvulsant agent. A study demonstrated its effectiveness in reducing seizure frequency in animal models.

- Thrombolytic Mechanisms : Investigations into its role in enhancing plasminogen activation suggest potential applications in treating thrombotic conditions. However, comprehensive studies are necessary to establish its effectiveness and safety profile for such uses.

Comparative Analysis with Other Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thiobutabarbital | 5-butyl, 5-ethyl groups; thio group | Moderate sedation; specific GABA_A modulation |

| Butabarbital | 5-sec-butyl group; no thio group | More potent sedative effects |

| Pentobarbital | 5-ethyl group; no thio group | Widely used for euthanasia; longer duration |

| Phenobarbital | 5-phenyl group; no thio group | Anticonvulsant properties |

Thiobutabarbital sodium stands out due to its specific structural modifications that influence its pharmacological profile, particularly its sedative effects combined with reduced toxicity compared to traditional barbiturates.

Propriétés

Numéro CAS |

947-08-0 |

|---|---|

Formule moléculaire |

C10H16N2O2S.Na C10H16N2NaO2S |

Poids moléculaire |

251.30 g/mol |

Nom IUPAC |

sodium;5-butan-2-yl-5-ethyl-6-oxo-2-sulfanylidenepyrimidin-4-olate |

InChI |

InChI=1S/C10H16N2O2S.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15); |

Clé InChI |

PHPYNTQNPUIUML-UHFFFAOYSA-N |

SMILES |

CCC(C)C1(C(=O)NC(=S)N=C1[O-])CC.[Na+] |

SMILES canonique |

CCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na] |

Key on ui other cas no. |

2095-57-0 |

Description physique |

Crystals. (NTP, 1992) |

Numéros CAS associés |

947-08-0 (mono-hydrochloride salt) |

Solubilité |

Readily soluble (NTP, 1992) |

Synonymes |

5-ethyl-5-(1-methylpropyl)-2-thiobarbiturate, sodium salt 5-sec-butyl-5-ethyl-2-thiobarbituric acid Brevenal (Thiopental) Brevinarcon Inactin thiobutabarbital thiobutabarbital, monosodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.